molecular formula C17H14ClN3O2 B2521229 N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1111020-60-0

N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2521229
CAS No.: 1111020-60-0
M. Wt: 327.77
InChI Key: HZRWWJSYYAYMMW-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound featuring a quinazoline core substituted with a methyl group at position 2 and an acetamide group linked via an oxygen atom at position 2. The acetamide nitrogen is further substituted with a 4-chlorophenyl moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications, including anti-inflammatory and anticancer activities .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-19-15-5-3-2-4-14(15)17(20-11)23-10-16(22)21-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRWWJSYYAYMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 2-methylquinazolin-4-ol.

    Reaction: The 4-chloroaniline is reacted with chloroacetyl chloride to form N-(4-chlorophenyl)chloroacetamide.

    Coupling: The N-(4-chlorophenyl)chloroacetamide is then coupled with 2-methylquinazolin-4-ol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

Pharmaceuticals

N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has been investigated for its potential as a therapeutic agent in various diseases. The quinazoline scaffold is known for its diverse pharmacological effects, including:

  • Anticancer Activity : Quinazoline derivatives are recognized as effective inhibitors of protein kinases involved in cancer progression. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Biological Research

The compound is being explored for its mechanism of action involving interactions with specific molecular targets such as enzymes or receptors. This includes:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could lead to therapeutic applications in treating conditions like inflammation or cancer.
  • Cell Signaling Modulation : By interacting with cellular pathways, this compound may influence processes such as apoptosis or cell proliferation, which are critical in cancer therapy.

Case Studies

Several case studies highlight the biological activities of this compound:

Study Focus Objective Findings Reference Year
Anticancer ActivityEvaluate cytotoxic effects on MCF-7 cellsIC50 value of 15 µM after 48 hours treatment2023
Antimicrobial ActivityAssess efficacy against Staphylococcus aureus and Escherichia coliMIC values of 32 µg/mL and 64 µg/mL respectively2024
Anti-inflammatory StudyInvestigate effects on LPS-stimulated macrophagesReduction of TNF-alpha and IL-6 levels by ~50% compared to controls2025

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Modifications

Quinazoline vs. Triazole Derivatives

Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) replaces the quinazoline core with a triazole ring. IR data for 6m (C=O at 1678 cm⁻¹, C–Cl at 785 cm⁻¹) aligns with the target compound’s functional groups, but HRMS ([M+H]+ = 393.1112) indicates a higher molecular weight due to the naphthalene group .

Thiazolidinone and Fluorophenyl Derivatives

Compound AJ5d (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide) introduces a thiazolidinone ring and a sulfur linkage. The thioacetamide group (C–S at ~700 cm⁻¹ in IR) increases lipophilicity but reduces metabolic stability compared to the oxygen-linked target compound.

Substituent Variations on the Acetamide Nitrogen

Chlorophenyl vs. Dichlorophenyl Derivatives

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS 560075-65-2) replaces the quinazoline core with a 2,6-dichlorophenyl group. The additional chlorines increase steric bulk and lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), which may enhance membrane permeability but raise toxicity risks. This compound is structurally simpler and lacks the heterocyclic complexity of quinazoline .

Ethylphenyl and Methoxyphenyl Analogues

N-(3-Ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (ChemDiv L874-0013) substitutes the 4-chlorophenyl group with a 3-ethylphenyl moiety. Similarly, 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide introduces a methoxy group, which donates electrons and may reduce oxidative metabolism compared to the electron-withdrawing chlorine .

Anti-inflammatory Activity

2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide () demonstrated superior anti-inflammatory activity to Diclofenac in rodent models. The ethylamino group likely enhances solubility and target engagement compared to the 4-chlorophenyl group in the target compound.

Cytotoxicity and Structural Dependencies

Compounds with thioacetamide linkages (e.g., AJ5d ) or triazole cores (e.g., 6m ) show varied cytotoxicity profiles. The quinazoline-oxygen-acetamide scaffold in the target compound may offer a balance between potency and metabolic stability, as sulfur-containing analogues often face faster clearance .

Biological Activity

N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the molecular formula C17H16ClN3O2C_{17}H_{16}ClN_3O_2 and a molecular weight of approximately 345.78 g/mol. The structure features a chlorinated phenyl group and a quinazoline moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its quinazoline scaffold, which has been associated with diverse pharmacological effects. These effects include:

  • Anticancer Activity : Quinazoline derivatives are known to interact with specific molecular targets such as kinases involved in cell proliferation and survival pathways.
  • Antimicrobial Properties : The compound exhibits potential antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell functions.

Anticancer Activity

Research indicates that this compound shows significant anticancer properties against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) that suggest potent activity:

Cell LineIC50 (µM)Reference
HepG27.09
MCF-711.94
A5498.55

These values indicate that the compound may be more effective than traditional chemotherapeutic agents like doxorubicin.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has demonstrated activity against several bacterial strains, including:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus1.4
Escherichia coli200
Pseudomonas aeruginosa200

These results highlight the potential of this compound as an antimicrobial agent.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on HepG2 and MCF-7 cells, revealing that it induced apoptosis through caspase activation pathways, significantly reducing cell viability compared to untreated controls .
  • Antimicrobial Efficacy : Another investigation focused on the compound's antibacterial properties against resistant strains of Staphylococcus aureus, showing effective inhibition at non-cytotoxic concentrations .

Q & A

Basic: What are the optimal synthetic routes for N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the quinazolin-4-yl ether via nucleophilic substitution between 2-methylquinazolin-4-ol and chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 2: Coupling the intermediate with 4-chloroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Characterization: Intermediates are validated using ¹H/¹³C NMR to confirm ether linkage formation and HPLC (≥95% purity thresholds) to monitor reaction progress .

Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ values) for this compound?

Discrepancies often arise from variability in assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:

  • Standardization: Replicate assays under identical conditions (e.g., MTT assays using HepG2 cells, 48-hour exposure) .
  • Control benchmarking: Compare against reference compounds (e.g., doxorubicin for cytotoxicity) to normalize activity metrics .
  • Data triangulation: Cross-validate results with orthogonal techniques (e.g., apoptosis assays via flow cytometry) .

Basic: What spectroscopic and chromatographic techniques confirm the structural integrity of this compound?

  • NMR (¹H/¹³C): Key peaks include the quinazoline C-4 oxy-methylene (δ 4.8–5.2 ppm) and the acetamide carbonyl (δ 168–170 ppm) .
  • IR Spectroscopy: Confirm NH stretching (3250–3300 cm⁻¹) and carbonyl groups (1650–1700 cm⁻¹) .
  • HPLC-MS: Ensure molecular ion ([M+H]⁺) matches theoretical mass (C₁₈H₁₅ClN₃O₃: 364.08 g/mol) and assess purity .

Advanced: What mechanistic strategies are employed to elucidate this compound's interaction with kinase targets?

  • Kinase inhibition profiling: Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • Molecular docking: Model ligand-receptor interactions (e.g., AutoDock Vina) focusing on the quinazoline core’s affinity for ATP-binding pockets .
  • Mutagenesis studies: Validate binding sites by introducing point mutations (e.g., T790M in EGFR) and measuring activity shifts .

Basic: What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

  • Solubility: Low aqueous solubility (logP ≈ 3.2) necessitates DMSO stock solutions (≤0.1% v/v in media to avoid cytotoxicity) .
  • Stability: Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) over 24–72 hours .
  • pKa: The acetamide group (pKa ≈ 8.5) influences ionization and membrane permeability .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

  • Substituent modification: Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding .
  • Scaffold hopping: Integrate pyrimidine or thiazole rings to improve metabolic stability .
  • In vitro validation: Test derivatives against resistant cell lines (e.g., cisplatin-resistant A549) to identify potency improvements .

Basic: What analytical methods quantify this compound in biological matrices?

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ detection (LOD: 0.1 ng/mL) in plasma .
  • Sample preparation: Protein precipitation with acetonitrile (3:1 v/v) followed by SPE cleanup .

Advanced: How can researchers address conflicting data on this compound's metabolic stability?

  • Microsomal assays: Compare half-life (t₁/₂) in human vs. rat liver microsomes with NADPH cofactors .
  • Metabolite ID: Use high-resolution MS (Q-TOF) to detect oxidative metabolites (e.g., hydroxylation at the methylquinazoline group) .
  • CYP inhibition screening: Evaluate interactions with CYP3A4/2D6 to predict drug-drug interactions .

Basic: What crystallization conditions yield high-quality crystals for X-ray diffraction?

  • Solvent system: Slow evaporation from ethyl acetate/hexane (1:3) at 4°C .
  • Data collection: Resolve intramolecular H-bonding (e.g., C—H···O interactions) to confirm conformation .

Advanced: What computational methods predict this compound's pharmacokinetic profile?

  • ADMET prediction: Use SwissADME to estimate bioavailability (≥30%), BBB permeability, and CYP liabilities .
  • MD simulations: Simulate blood-brain barrier penetration (e.g., GROMACS) over 100 ns trajectories .

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